Methotrimeprazine sulfoxide is a major metabolite of the phenothiazine drug methotrimeprazine (levomepromazine). [, , ] It is formed through the oxidation of the sulfur atom in the methotrimeprazine molecule. [] While methotrimeprazine exhibits pharmacological activity, its sulfoxide metabolite demonstrates significantly reduced neuroleptic potency. [] This difference in activity makes methotrimeprazine sulfoxide a valuable tool in studying the structure-activity relationship of phenothiazine derivatives and their interaction with biological targets. []
Methotrimeprazine sulfoxide is a significant metabolite of methotrimeprazine, a phenothiazine derivative primarily utilized as an antipsychotic and antiemetic agent. This compound results from the oxidation of methotrimeprazine and has garnered attention for its pharmacological properties, particularly its interaction with neurotransmitter receptors in the brain. Methotrimeprazine sulfoxide exhibits antipsychotic effects, largely attributed to its antagonism of dopamine receptors and potential interactions with serotonin receptors .
Methotrimeprazine sulfoxide is typically synthesized through the oxidation of methotrimeprazine. Various oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, can facilitate this transformation under controlled conditions . The compound is also commercially available for research purposes.
The synthesis of methotrimeprazine sulfoxide can be achieved through several methods, primarily focusing on oxidation reactions. The most common synthetic routes involve:
The synthesis process generally involves dissolving methotrimeprazine in an appropriate solvent, followed by the gradual addition of the oxidizing agent. Reaction conditions such as temperature and pH are carefully monitored to optimize yield and minimize degradation of the product. Purification techniques like recrystallization or chromatography are employed post-reaction to isolate methotrimeprazine sulfoxide in its pure form .
Methotrimeprazine sulfoxide primarily undergoes oxidation and reduction reactions, as well as nucleophilic substitution reactions due to the presence of the sulfoxide group. Key reactions include:
The choice of reagents and reaction conditions significantly influences the yield and specificity of the reactions involving methotrimeprazine sulfoxide. For instance, the use of specific oxidizing agents can lead to different byproducts, necessitating careful optimization during synthesis .
The mechanism of action for methotrimeprazine sulfoxide involves its interaction with various neurotransmitter receptors in the central nervous system. It primarily acts as an antagonist at dopamine D2 receptors, which plays a crucial role in its antipsychotic effects. Additionally, it may interact with serotonin (5HT2) receptors, contributing to its therapeutic profile .
Research indicates that methotrimeprazine sulfoxide may also exert neuroprotective effects through mechanisms such as activation of autophagy and endoplasmic reticulum stress responses during viral infections, showcasing its broader biological relevance beyond psychotropic effects.
Methotrimeprazine sulfoxide exhibits typical chemical behavior associated with sulfoxides, including susceptibility to nucleophilic attack due to the electrophilic nature of the sulfur atom. Its stability under various pH conditions makes it suitable for pharmaceutical applications .
Methotrimeprazine sulfoxide has several scientific uses:
Methotrimeprazine sulfoxide (C₁₉H₂₄N₂O₂S; systematic name: 10-[(3-Dimethylamino-2-methylpropyl)]-2-methoxyphenothiazine-5-oxide) is the chiral sulfoxide metabolite of methotrimeprazine (levomepromazine). The sulfur atom in its central phenothiazine ring system adopts a tetrahedral geometry upon oxidation, transforming it into a stereogenic center with two enantiomers: (R)- and (S)-sulfoxide [2] [9]. This stereochemistry significantly influences its biochemical interactions, as enzymatic oxidation typically yields enantioselective products [6]. The molecule retains the methoxy substituent at position 2 and the dimethylaminopropyl side chain, but the sulfoxide group introduces a dipole moment of ~4.5 D, enhancing polarity [1] [2].
Key Structural Parameters:
Table 1: Structural Parameters of Methotrimeprazine Sulfoxide
Parameter | Methotrimeprazine | Methotrimeprazine Sulfoxide |
---|---|---|
S-O Bond | N/A | 1.48–1.52 Å |
S Oxidation State | -2 | -0 |
Dipole Moment | ~3.0 D | ~4.5 D |
Chirality | Achiral | Chiral (stereogenic sulfur) |
Synthesis occurs via oxidation of the parent phenothiazine sulfur, primarily through enzymatic, photochemical, or chemical routes:
Enzymatic Oxidation: Cytochrome P450 monooxygenases (CYP2D6, CYP3A4) and flavin-containing monooxygenases (FMOs) catalyze in vivo sulfoxidation, producing predominantly (R)-sulfoxide with high enantioselectivity [6] [10]. This process occurs during first-pass metabolism, explaining higher plasma sulfoxide concentrations after oral vs. intramuscular methotrimeprazine administration [10].
Photochemical Oxidation: Under UV-A/UV-B light, methotrimeprazine undergoes Type II photooxidation in aerobic conditions. The mechanism involves:
Sulfoxidation critically alters physicochemical and pharmacological properties:
Polarity and Solubility: LogP decreases from ~3.8 (methotrimeprazine) to ~2.5 (sulfoxide), increasing aqueous solubility. This reduces blood-brain barrier penetration, diminishing CNS activity [7] [10].
Pharmacological Activity: Sulfoxidation abolishes dopamine D₂ receptor antagonism (IC₅₀ >10,000 nM vs. 15 nM for methotrimeprazine) due to:
Steric hindrance from sulfoxide oxygen [2]X-ray crystallography confirms sulfoxide metabolites adopt a boat-axial conformation, disrupting optimal receptor fit [2].
Metabolic Stability: Sulfoxide exhibits a 30% shorter plasma half-life (t₁/₂ ~10–21 hours) than methotrimeprazine (t₁/₂ ~15–30 hours) due to faster renal clearance [10].
Table 2: Comparative Properties of Methotrimeprazine and Its Sulfoxide
Property | Methotrimeprazine | Methotrimeprazine Sulfoxide |
---|---|---|
Molecular Formula | C₁₉H₂₄N₂OS | C₁₉H₂₄N₂O₂S |
logP | 3.8 ± 0.2 | 2.5 ± 0.3 |
D₂ Receptor IC₅₀ | 15 nM | >10,000 nM |
Plasma t₁/₂ | 15–30 hours | 10–21 hours |
Main Elimination | Hepatic oxidation | Renal excretion |
X-ray crystallography reveals that methotrimeprazine sulfoxide crystallizes in a monoclinic system (space group P2₁) with the sulfoxide oxygen in a boat-axial orientation relative to the phenothiazine ring [2]. Key features include:
Table 3: Crystallographic Data for Methotrimeprazine Sulfoxide
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁ |
Dihedral Angle | 158° |
S-O Bond Length | 1.49 Å |
S-O Bond Order | 1.7 (partial double bond) |
Notable Contacts | O⋯H–N (2.2 Å) hydrogen bonds |
Photochemical studies further demonstrate that sulfoxidation alters UV absorption, shifting λmax from 250 nm to 270 nm with enhanced molar absorptivity [1] [5]. This property aids in analytical detection during pharmacokinetic studies [10].
Compound Names in Article:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7